molecular formula C22H23N3S B2577048 1-(4-(dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 391224-32-1

1-(4-(dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B2577048
CAS RN: 391224-32-1
M. Wt: 361.51
InChI Key: ZJGGYOMCPVZQKN-UHFFFAOYSA-N
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Description

1-(4-(dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as DPH, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a quinazoline ring, which is an important pharmacophore in many biologically active compounds. DPH has been extensively studied for its potential applications in the field of medicine and drug discovery.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has highlighted the antimicrobial and antitubercular potential of quinazoline derivatives. For instance, derivatives like 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione have demonstrated higher activity than standard treatments such as isoniazid against Mycobacterium avium and M. kansasii. This suggests a promising avenue for developing new treatments against tuberculosis and other microbial infections (Kubicová et al., 2003).

Photosynthesis-Inhibiting Activity

Several quinazoline derivatives have been identified as potent inhibitors of photosynthesis, indicating potential applications in agricultural research and weed management. Compounds like 6-chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione and its chloro analogs have shown effectiveness in inhibiting the oxygen evolution rate in spinach chloroplasts, which could be leveraged to develop new herbicides (Kubicová et al., 2003).

Anticancer Potential

Research into the synthesis and biological evaluation of quinazoline derivatives has also touched on their anticancer properties. Derivatives have been synthesized and tested for their efficacy in inhibiting cancer cell growth, with some compounds showing promising results against specific cancer cell lines. This research avenue is crucial for developing novel anticancer agents (Deep et al., 2013).

Chemical Synthesis and Structural Analysis

The chemical synthesis of quinazoline derivatives, including methods for creating various substituted versions of these compounds, forms a significant part of the research on their applications. Studies have detailed the synthesis processes and structural analysis of these compounds, providing a foundation for further exploration of their potential uses (Rudenko et al., 2013).

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3S/c1-24(2)17-12-14-18(15-13-17)25-20-11-7-6-10-19(20)22(26)23-21(25)16-8-4-3-5-9-16/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGGYOMCPVZQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

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